molecular formula C3H6FNO2 B016996 alpha-Fluoro-beta-alanine CAS No. 3821-81-6

alpha-Fluoro-beta-alanine

Numéro de catalogue B016996
Numéro CAS: 3821-81-6
Poids moléculaire: 107.08 g/mol
Clé InChI: OJQNRNQELNLWHH-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Alpha-Fluoro-beta-alanine, also known as 3-amino-2-fluoropropionic acid, is an alanine derivative . Its molecular formula is C3H6FNO2 and it has a molecular weight of 107.1 .


Synthesis Analysis

Alpha-Fluoro-beta-alanine is a major catabolite of fluoropyrimidines . It can be synthesized through chemical and biological methods . The chemical synthesis method is well developed, but it requires extreme conditions such as high temperature and pressure, and strongly acidic and alkaline conditions . Biological methods, which have advantages of product specificity, mild conditions, and simple processes, are considered more promising production methods for beta-alanine .


Molecular Structure Analysis

The molecular structure of alpha-Fluoro-beta-alanine has been analyzed using various techniques such as 19F nuclear magnetic resonance and inductively coupled plasma-mass spectrometry .


Chemical Reactions Analysis

Alpha-Fluoro-beta-alanine is involved in the carbamate reaction, which is a major catabolic pathway of fluoropyrimidines . It is also a key intermediate in the synthesis of several industrially important compounds .


Physical And Chemical Properties Analysis

Alpha-Fluoro-beta-alanine is a solid substance . More detailed physical and chemical properties are not available from the search results.

Applications De Recherche Scientifique

Safety and Hazards

Alpha-Fluoro-beta-alanine may cause skin irritation and serious eye damage . It may also cause respiratory irritation if inhaled .

Orientations Futures

Future research on alpha-Fluoro-beta-alanine could focus on its pharmacokinetics in patients with end-stage renal disease (ESRD) undergoing chemotherapy . This could help understand the mechanism of 5-FU-associated hyperammonemia, a serious adverse effect of high-dose 5-FU chemotherapy .

Propriétés

IUPAC Name

3-amino-2-fluoropropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6FNO2/c4-2(1-5)3(6)7/h2H,1,5H2,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJQNRNQELNLWHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

867-84-5 (hydrochloride)
Record name alpha-Fluoro-beta-alanine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003821816
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID00959160
Record name 3-Amino-2-fluoropropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00959160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

107.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

alpha-Fluoro-beta-alanine

CAS RN

3821-81-6
Record name α-Fluoro-β-alanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3821-81-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name alpha-Fluoro-beta-alanine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003821816
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Amino-2-fluoropropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00959160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-amino-2-fluoropropionic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.021.200
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name .ALPHA.-FLUORO-.BETA.-ALANINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1461S5575Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
alpha-Fluoro-beta-alanine
Reactant of Route 2
alpha-Fluoro-beta-alanine
Reactant of Route 3
alpha-Fluoro-beta-alanine
Reactant of Route 4
alpha-Fluoro-beta-alanine
Reactant of Route 5
alpha-Fluoro-beta-alanine
Reactant of Route 6
alpha-Fluoro-beta-alanine

Q & A

Q1: How does alpha-Fluoro-beta-alanine (FBAL) contribute to the neurotoxicity of 5-fluorouracil (5-FU) and its derivatives?

A: Research suggests that FBAL, along with another 5-FU metabolite, fluoroacetic acid (FA), can directly injure myelinated nerve fibers. This was observed in tissue culture studies where exposure to FBAL and FA caused myelin splitting, vacuolation, and destruction, resembling the leukoencephalopathy seen in some patients treated with 5-FU derivatives [, ]. In animal models, continuous administration of FBAL into the brain also resulted in vacuolar changes and necrosis similar to those observed after 5-FU administration []. This suggests that the accumulation of FBAL, rather than 5-FU itself, might be responsible for some of the neurotoxic effects.

Q2: What is the molecular formula and weight of alpha-Fluoro-beta-alanine?

A2: While the provided research papers don't explicitly state the molecular formula and weight of FBAL, they can be deduced from its chemical structure. The molecular formula is C3H5FNO2, and its molecular weight is 107.08 g/mol.

Q3: How can alpha-Fluoro-beta-alanine be detected and quantified in biological samples?

A3: Several analytical techniques have been employed to study FBAL in various biological matrices. These include:

  • Gas chromatography-mass spectrometry (GC-MS): This method offers high sensitivity and specificity for FBAL detection and quantification in urine and plasma samples. It typically involves derivatization of FBAL to enhance its volatility and detectability [, ].
  • High-performance liquid chromatography (HPLC): This versatile technique enables the separation and quantification of FBAL and other 5-FU metabolites in various biological samples, including plasma, urine, and bile [, , ].
  • 19F Nuclear Magnetic Resonance (19F NMR) Spectroscopy: This non-invasive technique allows direct detection and quantification of all fluorinated metabolites, including FBAL, in biological samples without the need for labeled compounds. This technique is particularly useful for studying the time course of FBAL formation and excretion [, , , , , , , ].

Q4: Does the chemical stability of alpha-Fluoro-beta-alanine vary under different pH conditions?

A: Yes, research shows that FBAL exists in equilibrium with its carbamate derivative in weakly alkaline solutions containing carbonates. This carbamate formation is pH-dependent, with the maximum concentration occurring around pH 9. This information is particularly relevant for understanding FBAL's behavior in different biological compartments [].

A4: This section is not applicable as the research papers provided do not focus on the catalytic properties or applications of FBAL. FBAL is primarily studied as a metabolite rather than a catalyst.

A4: This section is not applicable as the research papers provided do not delve into computational studies on FBAL.

A4: This section is not applicable as the provided research papers primarily focus on the metabolic fate and toxicity of FBAL, not on its structure-activity relationship.

A4: This section is not applicable as the research papers provided do not discuss formulation strategies for FBAL.

A4: This section is not applicable as the research papers provided do not focus on SHE regulations related to FBAL.

Q5: How does the administration route of 5-FU influence the formation and elimination of alpha-Fluoro-beta-alanine (FBAL)?

A: Studies have shown that oral administration of 5-FU, especially when co-administered with eniluracil, a dihydropyrimidine dehydrogenase (DPD) inhibitor, leads to lower plasma concentrations of FBAL compared to intravenous administration [, ]. This suggests that manipulating the route of administration and modulating 5-FU catabolism can potentially impact the exposure to FBAL and its associated toxicity.

Q6: What is the primary route of elimination for alpha-Fluoro-beta-alanine (FBAL)?

A: FBAL is primarily eliminated through urinary excretion. Studies using radiolabeled 5-FU have demonstrated that a significant portion of the administered dose is recovered in the urine as FBAL within 24 hours [, ].

Q7: Does food intake affect the pharmacokinetics of alpha-Fluoro-beta-alanine (FBAL) after capecitabine administration?

A: Yes, food intake influences the pharmacokinetics of capecitabine and its metabolites, including FBAL. While food intake doesn't significantly impact the elimination half-life, it does affect the maximum plasma concentration (Cmax) and area under the plasma concentration-time curve (AUC) of FBAL. The Cmax and AUC of FBAL are slightly decreased when capecitabine is administered with food, suggesting a minor influence of food on FBAL pharmacokinetics [].

Q8: Does alpha-Fluoro-beta-alanine (FBAL) possess any antitumor activity?

A: While FBAL is primarily recognized as a metabolite of 5-FU, some studies suggest it might possess limited antitumor activity. In vitro studies using Ehrlich ascites tumor cells and the human breast carcinoma cell line MCF-7 demonstrated dose-dependent cytotoxicity of FBAL, although these cells were less sensitive to FBAL compared to 5-FU []. This suggests that FBAL might contribute to the overall antitumor effects of 5-FU, but further research is needed to confirm its clinical significance.

Q9: How does the presence of alpha-Fluoro-beta-alanine (FBAL) correlate with the antitumor efficacy of 5-FU?

A: While FBAL itself might have limited antitumor activity, its presence can indicate the extent of 5-FU catabolism, which can indirectly impact 5-FU efficacy. Studies have shown that higher levels of FBAL in the liver, indicating increased catabolism of 5-FU, were associated with lower levels of fluoronucleotides in tumors, suggesting reduced 5-FU activation and potentially decreased antitumor activity [].

A9: This section is not applicable as the provided research papers do not discuss resistance mechanisms related to FBAL.

Q10: What are the known toxicities associated with alpha-Fluoro-beta-alanine (FBAL)?

A10: FBAL is primarily associated with neurotoxicity and cardiotoxicity.

  • Neurotoxicity: FBAL, along with fluoroacetic acid, is thought to induce vacuolar changes and damage myelinated nerve fibers in the central nervous system, potentially leading to leukoencephalopathy [, , ].
  • Cardiotoxicity: FBAL is believed to contribute to the cardiotoxic effects of 5-FU, possibly by disrupting the tricarboxylic acid cycle (TCA cycle) [, ].

A10: This section is not applicable as the research papers provided do not focus on targeted drug delivery strategies for FBAL.

Q11: Can alpha-Fluoro-beta-alanine (FBAL) be used as a biomarker for monitoring 5-FU therapy?

A: Yes, monitoring FBAL levels in biological fluids, particularly urine, can provide insights into the extent of 5-FU catabolism and potentially guide treatment decisions. For instance, elevated FBAL levels might indicate rapid 5-FU degradation and potentially reduced efficacy [].

Q12: What are the advantages and limitations of using 19F Nuclear Magnetic Resonance (19F NMR) spectroscopy for studying alpha-Fluoro-beta-alanine (FBAL)?

A12: 19F NMR offers several advantages for studying FBAL:

  • Non-invasive: 19F NMR can be used for in vivo studies, allowing real-time monitoring of FBAL levels in living organisms [, ].

    A12: This section is not applicable as the provided research papers do not address the environmental impact or degradation of FBAL.

    A12: This section is not applicable as the provided research papers do not focus on the dissolution or solubility properties of FBAL.

    A: While not extensively detailed, the research papers using GC-MS for FBAL quantification mention employing validation procedures to ensure the accuracy, precision, and specificity of the method [, ].

    A12: This section is not applicable as the research papers provided do not focus on quality control and assurance aspects related to FBAL.

    A12: This section is not applicable as the research papers provided do not discuss the immunogenicity of FBAL.

    A12: This section is not applicable as the research papers provided do not focus on drug-transporter interactions involving FBAL.

    Q13: How does the co-administration of uracil affect the metabolism of 5-FU and the formation of alpha-Fluoro-beta-alanine (FBAL)?

    A: Co-administration of uracil with tegafur (a prodrug of 5-FU) has been shown to decrease the formation of FBAL, suggesting an inhibitory effect on 5-FU catabolism. This effect is attributed to uracil's ability to competitively inhibit DPD, the enzyme responsible for the initial step in 5-FU degradation [, ]. This modulation of 5-FU catabolism by uracil forms the basis for the development of combination therapies like UFT (tegafur-uracil), aiming to enhance the efficacy and reduce the toxicity of 5-FU-based treatments.

    A13: This section is not applicable as the provided research papers do not directly address the biocompatibility or biodegradability of FBAL.

    A13: This section is not applicable as the research papers provided do not focus on alternatives or substitutes for FBAL.

    A13: This section is not applicable as the research papers provided do not address recycling or waste management related to FBAL.

    A13: This section is not applicable as the research papers provided do not discuss specific research infrastructure or resources related to FBAL.

    A13: This section is not applicable as the research papers provided primarily focus on specific aspects of FBAL research and do not provide a historical overview.

    A: The research on FBAL highlights the interdisciplinary nature of drug metabolism and toxicity studies. Understanding FBAL's properties and behavior requires collaboration between various fields, including pharmacology, toxicology, analytical chemistry, and clinical medicine. The development of techniques like 19F NMR for in vivo monitoring of FBAL exemplifies the synergy between analytical chemistry and clinical research, enabling real-time assessment of drug metabolism in patients [, ].

    Avertissement et informations sur les produits de recherche in vitro

    Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.